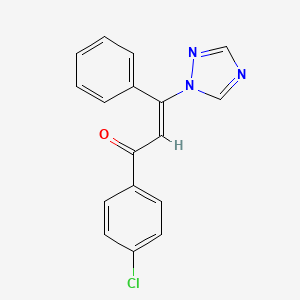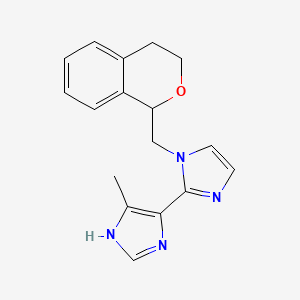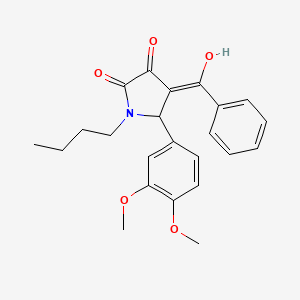![molecular formula C24H21BrN2O2 B5318210 4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5318210.png)
4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPN and is known for its ability to modulate the activity of certain enzymes in the body.
Mécanisme D'action
The mechanism of action of BPN involves its ability to bind to and inhibit the activity of certain enzymes. In the case of FAAH, BPN binds to the active site of the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels and a potential therapeutic effect.
Biochemical and physiological effects:
BPN has been shown to have several biochemical and physiological effects. In addition to its ability to modulate the activity of enzymes, BPN has also been found to have anti-inflammatory properties. This may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. BPN has also been shown to have analgesic (pain-relieving) effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPN in lab experiments is its specificity for certain enzymes. BPN has been found to selectively inhibit FAAH and COX-2, which may be useful for studying the role of these enzymes in various physiological processes. However, one limitation of using BPN is its potential toxicity. Studies have shown that high doses of BPN can lead to liver damage in animals, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BPN. One area of interest is its potential therapeutic applications. For example, BPN has been suggested as a potential treatment for pain and inflammation. Further studies are needed to determine the safety and efficacy of BPN in humans. Another area of interest is the development of new analogs of BPN with improved properties. For example, researchers may seek to develop analogs that are more selective for certain enzymes or have reduced toxicity. Finally, BPN may also be useful as a tool for studying the role of endocannabinoids and other signaling molecules in various physiological processes.
Méthodes De Synthèse
The synthesis of BPN involves the reaction of 4-bromo-N-(2-phenylvinyl)benzamide with N-[(2-phenylethyl)amino]formamide in the presence of a catalyst. This reaction leads to the formation of BPN, which can be purified through various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
BPN has been found to have several potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of certain enzymes. For example, BPN has been shown to inhibit the activity of a protein called fatty acid amide hydrolase (FAAH). This enzyme is involved in the breakdown of endocannabinoids, which are signaling molecules that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, BPN can increase the levels of endocannabinoids in the body, which may have therapeutic benefits.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c25-21-13-11-20(12-14-21)23(28)27-22(17-19-9-5-2-6-10-19)24(29)26-16-15-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,26,29)(H,27,28)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAJTVUTYSXZNF-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318139.png)
![N-cyclohexyl-2-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5318147.png)
![2-(3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}phenoxy)ethanol](/img/structure/B5318152.png)
![N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)
![2-cyclohexyl-7-(2,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5318157.png)
![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5318168.png)
![ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate](/img/structure/B5318191.png)
![3-(allylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5318195.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine](/img/structure/B5318202.png)

![3,5-dihydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5318224.png)
